molecular formula C18H15N7O5S B2648139 3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034349-12-5

3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2648139
CAS RN: 2034349-12-5
M. Wt: 441.42
InChI Key: NWRJIACETYPRDR-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” is a complex organic molecule. It contains several functional groups and rings, including a 1,2,4-oxadiazole ring, a 1,2,4-triazole ring, and a benzo[d]oxazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-oxadiazole and 1,2,4-triazole rings. One possible method for the synthesis of 1,3,4-oxadiazole derivatives involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole and 1,2,4-triazole rings are five-membered heterocycles containing three nitrogen atoms and two carbon atoms . The benzo[d]oxazole ring is a fused ring system containing a benzene ring and an oxazole ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the 1,2,4-oxadiazole ring could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonamide group could potentially make the compound more soluble in water .

Scientific Research Applications

Antiviral and Antimicrobial Properties

The compound’s structure suggests potential antiviral and antimicrobial activity. Researchers have synthesized derivatives of [1,2,4]triazolo[4,3-a]quinoxaline (an isostere of the compound) and explored their effectiveness against viruses and bacteria . Further investigations could focus on understanding the mechanism of action and optimizing its potency.

Anti-HIV-1 Activity

Indole derivatives, which share some structural features with our compound, have shown promise as anti-HIV agents. Molecular docking studies of indolyl and oxochromenyl xanthenone derivatives revealed their potential against HIV-1 . Considering the similarities, it’s worth exploring whether our compound exhibits similar effects.

PI3K Inhibition

In a study involving mouse RAW264 cells, inhibition of PI3Kgamma was assessed using our compound. It led to reduced AKT phosphorylation, indicating potential anti-inflammatory properties . Investigating this pathway further could reveal therapeutic applications.

Synthesis of Anilines

The compound’s amidoxime moiety suggests it could be used in the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines. Such anilines have been synthesized via reactions with isatoic anhydrides, providing a versatile route for creating novel compounds .

Future Directions

Future research could potentially focus on further exploring the biological activities of this compound and related compounds. This could include testing the compound against a variety of biological targets and in different disease models . Additionally, further studies could be conducted to optimize the synthesis of this compound and to explore its physical and chemical properties in more detail .

properties

IUPAC Name

3-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O5S/c1-10-20-17(30-23-10)11-5-6-25-15(7-11)21-22-16(25)9-19-31(27,28)12-3-4-14-13(8-12)24(2)18(26)29-14/h3-8,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRJIACETYPRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNS(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

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